Isooctyl acrylate

Catalog No.
S8086096
CAS No.
54774-91-3
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctyl acrylate

CAS Number

54774-91-3

Product Name

Isooctyl acrylate

IUPAC Name

6-methylheptyl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C=C

Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)

Canonical SMILES

CC(C)CCCCCOC(=O)C=C

Material Synthesis and Characterization

  • Polymer development: IOA serves as a reactive diluent in the synthesis of acrylic polymers. These polymers benefit from IOA's low viscosity, which improves processability, and its ability to copolymerize with other monomers, influencing the final polymer properties [1]. Studies investigate how IOA content affects properties like mechanical strength, thermal stability, and glass transition temperature of the resulting polymers [1].

Here, "[1]" refers to:

  • Sarmento, W., Mendes, L., & Freire, C. S. R. (2006). Thermal and mechanical properties of acrylic pressure-sensitive adhesives based on poly(n-butyl acrylate-co-isooctyl acrylate). International Journal of Adhesion and Adhesives, 26(5), 341-346. ScienceDirect:

Isooctyl acrylate is an organic compound with the chemical formula C₁₁H₂₀O₂, classified as an acrylate ester. It consists of an isooctyl group (derived from 2-ethylhexanol) attached to the acrylate functional group (CH₂=CHCOO-). This structure imparts significant hydrophobic characteristics to the compound, making it useful in various polymerization processes. Isooctyl acrylate is a colorless liquid at room temperature, known for its low volatility and mild acrylate odor. It is primarily used as a monomer in the production of polymers and copolymers, enhancing the flexibility and durability of the resulting materials .

Isooctyl acrylate readily undergoes polymerization reactions, which can be initiated through various mechanisms including free radical, cationic, or anionic processes. The primary reaction involves the formation of long chain polymers through either homopolymerization or copolymerization with other monomers. The general reaction for the polymerization of isooctyl acrylate can be represented as follows:

nCH2=CHCOOC8H17(C8H17COOCH2CH)nn\cdot CH_2=CHCOOC_8H_{17}\rightarrow (C_8H_{17}COOCH_2CH)n

Moreover, under specific conditions such as high temperatures or exposure to UV light, isooctyl acrylate may decompose, leading to the formation of lower molecular weight fragments and volatile organic compounds .

Isooctyl acrylate exhibits moderate toxicity and can act as a skin irritant. Prolonged exposure may lead to skin sensitization in susceptible individuals. Acute exposure can cause respiratory irritation and eye discomfort. The compound is classified as a suspected respiratory irritant and may pose environmental hazards due to its toxicity to aquatic life .

The synthesis of isooctyl acrylate typically involves an esterification reaction between acrylic acid and 2-ethylhexanol. This reaction is catalyzed by strong acids such as sulfuric acid. The process can be summarized by the following equation:

CH2=CHCOOH+C8H17OHCH2=CHCOOC8H17+H2OCH_2=CHCOOH+C_8H_{17}OH\rightarrow CH_2=CHCOOC_8H_{17}+H_2O

Alternative methods include using polymerization inhibitors during the synthesis process to prevent premature polymerization. Recent advancements have focused on optimizing reaction conditions to enhance yield and minimize environmental impact by recycling solvents and catalysts .

Isooctyl acrylate finds extensive applications in various fields:

  • Adhesives: Used in pressure-sensitive adhesives due to its excellent adhesion properties.
  • Coatings: Employed in paints and coatings for improved flexibility and durability.
  • Textiles: Utilized in textile treatments to enhance water resistance.
  • Sealants: Commonly found in construction sealants for its adhesive qualities.
  • Medical Devices: Used in certain medical applications due to its biocompatibility when polymerized .

Research on isooctyl acrylate interactions has highlighted its potential for cross-reactivity with other acrylates, which may lead to sensitization among individuals exposed to multiple acrylate compounds. Studies indicate that repeated exposure can increase the likelihood of allergic reactions, necessitating careful handling and protective measures during industrial use .

Isooctyl acrylate shares similarities with several other acrylates, including:

CompoundCarbon Chain LengthHydrophobicityReactivity
Isooctyl Acrylate11HighModerate
Butyl Acrylate4LowHigh
Ethyl Hexyl Acrylate8ModerateModerate
Methyl Acrylate3LowVery High

The unique combination of hydrophobicity and moderate reactivity makes isooctyl acrylate particularly valuable in applications requiring durable and flexible materials .

Physical Description

Liquid
Colorless liquid; [CHEMINFO]
COLOURLESS LIQUID.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 g/mol

Monoisotopic Mass

184.146329876 g/mol

Boiling Point

196.8 °C

Flash Point

91 °C
91 °C c.c.

Heavy Atom Count

13

Vapor Density

Relative vapor density (air = 1): 6.4

Density

0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

UNII

GU1V16S82F

Vapor Pressure

0.15 [mmHg]
Vapor pressure, Pa at 25 °C: 133.3

General Manufacturing Information

Adhesive Manufacturing
Computer and Electronic Product Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Miscellaneous Manufacturing
Paint and Coating Manufacturing
2-Propenoic acid, isooctyl ester: ACTIVE

Dates

Modify: 2023-11-23

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